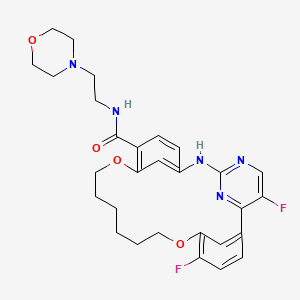
Cdk9-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk9-IN-29 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, playing a crucial role in the control of gene expression. Inhibitors of CDK9, such as this compound, have garnered significant interest due to their potential therapeutic applications in cancer treatment, particularly in targeting transcriptionally addicted cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdk9-IN-29 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s potency and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cdk9-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors of CDK9 .
Wissenschaftliche Forschungsanwendungen
Cdk9-IN-29 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK9 in transcriptional regulation. In biology, it helps elucidate the molecular mechanisms underlying gene expression and cell cycle control. In medicine, this compound is being investigated as a potential therapeutic agent for various cancers, including acute myeloid leukemia and solid tumors .
Wirkmechanismus
Cdk9-IN-29 exerts its effects by inhibiting the activity of CDK9, a key regulator of transcriptional elongation. CDK9 forms a complex with cyclin T1, known as the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxyl-terminal domain of RNA polymerase II. This phosphorylation event is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to the downregulation of gene expression and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cdk9-IN-29 is compared with other CDK9 inhibitors, such as flavopiridol and enitociclib. While all these compounds target CDK9, this compound is distinguished by its higher selectivity and potency. Flavopiridol, for example, is a broad-spectrum CDK inhibitor, whereas this compound specifically targets CDK9, reducing off-target effects. Enitociclib, another selective CDK9 inhibitor, has shown promising results in preclinical and clinical studies, but this compound’s unique chemical structure and binding affinity make it a valuable addition to the arsenal of CDK9 inhibitors .
List of Similar Compounds:- Flavopiridol
- Enitociclib
- Meriolins (derived from variolins and meridianins)
This compound’s unique properties and targeted mechanism of action make it a promising candidate for further research and development in cancer therapeutics.
Eigenschaften
Molekularformel |
C29H33F2N5O4 |
|---|---|
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
3,22-difluoro-N-(2-morpholin-4-ylethyl)-13,20-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,21,23-nonaene-11-carboxamide |
InChI |
InChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35) |
InChI-Schlüssel |
VZRBGAXSPYVRRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



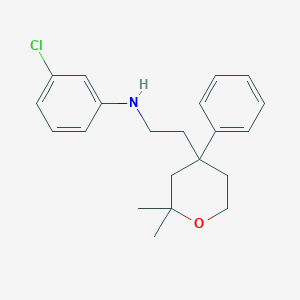


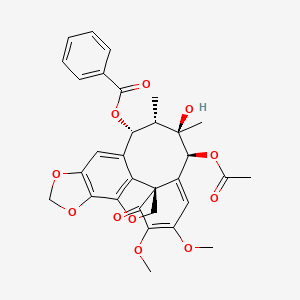
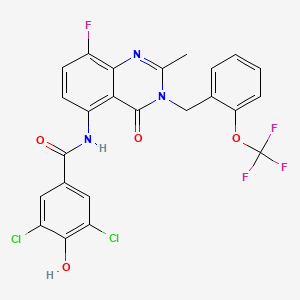
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
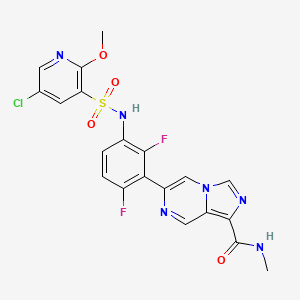


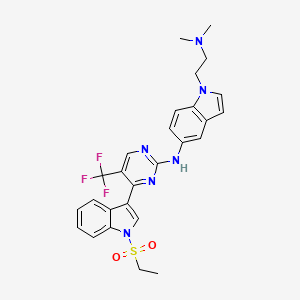
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

